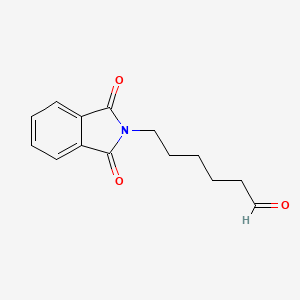6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal
CAS No.: 74510-19-3
Cat. No.: VC4125641
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 74510-19-3 |
|---|---|
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | 6-(1,3-dioxoisoindol-2-yl)hexanal |
| Standard InChI | InChI=1S/C14H15NO3/c16-10-6-2-1-5-9-15-13(17)11-7-3-4-8-12(11)14(15)18/h3-4,7-8,10H,1-2,5-6,9H2 |
| Standard InChI Key | AGIYKNXRSZKPGG-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC=O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a phthalimide group (1,3-dioxoisoindole) connected to a six-carbon aldehyde chain. The phthalimide moiety contributes to its planar aromatic system, while the aldehyde group introduces electrophilic reactivity. The molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.27 g/mol .
Table 1: Key Physicochemical Properties
Reactivity and Functional Groups
The aldehyde group (-CHO) at the terminal end of the hexanal chain enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Schiff base formation). The phthalimide group participates in cycloadditions and serves as a protecting group for amines in multi-step syntheses .
Synthesis and Optimization
Primary Synthetic Routes
The compound is typically synthesized via a two-step process:
-
Phthalimide Incorporation: Reacting 6-amino-1-hexanol with potassium phthalimide under reflux conditions yields 6-phthalimidohexanol.
-
Oxidation to Aldehyde: The alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane, producing the aldehyde derivative .
Key Reaction Steps:
-
Step 1:
-
Step 2:
Yield and Optimization
-
Yield: The oxidation step achieves ~83% yield under optimized conditions .
-
Catalysts: Lewis acids (e.g., ZnCl₂) improve reaction efficiency in phthalimide coupling .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃):
Infrared (IR) Spectroscopy
-
Strong absorptions at 1703 cm⁻¹ (C=O stretch, phthalimide) and 2820 cm⁻¹ (aldehyde C-H stretch).
Mass Spectrometry
Synthetic Utility
Precursor for Heterocycles
The aldehyde group facilitates synthesis of:
Peptide Conjugation
In antigen design, analogous compounds (e.g., 6-phthalimidohexanoic acid) conjugate with carrier proteins via amine linkages .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume